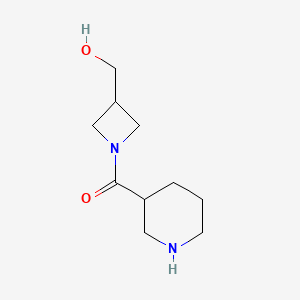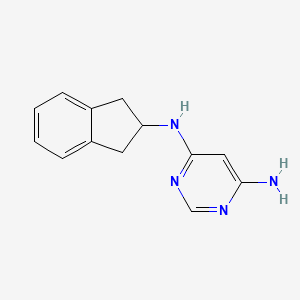
5-Bromo-2-(3-(methylsulfonyl)propoxy)-3-(trifluoromethyl)pyridine
Overview
Description
5-Bromo-2-(3-(methylsulfonyl)propoxy)-3-(trifluoromethyl)pyridine: is a synthetic organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a bromine atom at the 5-position, a trifluoromethyl group at the 3-position, and a 3-(methylsulfonyl)propoxy group attached to the 2-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(3-(methylsulfonyl)propoxy)-3-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One common synthetic route includes:
Trifluoromethylation: The trifluoromethyl group can be introduced via nucleophilic substitution using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonate (CF3SO3).
Alkylation: The 3-(methylsulfonyl)propoxy group can be attached through an alkylation reaction using 3-(methylsulfonyl)propyl bromide and a base such as potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of advanced purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can target the bromine atom or the trifluoromethyl group, using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH)
Major Products Formed
Oxidation: Formation of sulfone derivatives
Reduction: Formation of dehalogenated or defluorinated products
Substitution: Formation of substituted pyridine derivatives
Scientific Research Applications
5-Bromo-2-(3-(methylsulfonyl)propoxy)-3-(trifluoromethyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(3-(methylsulfonyl)propoxy)-3-(trifluoromethyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-(3-(methylsulfonyl)propoxy)-4-(trifluoromethyl)pyridine
- 5-Bromo-2-(3-(methylsulfonyl)propoxy)-3-(difluoromethyl)pyridine
- 5-Bromo-2-(3-(methylsulfonyl)propoxy)-3-(trifluoromethyl)benzene
Uniqueness
The unique combination of a bromine atom, a trifluoromethyl group, and a 3-(methylsulfonyl)propoxy group in 5-Bromo-2-(3-(methylsulfonyl)propoxy)-3-(trifluoromethyl)pyridine imparts distinct chemical properties, such as enhanced reactivity and potential biological activity, distinguishing it from similar compounds.
Properties
IUPAC Name |
5-bromo-2-(3-methylsulfonylpropoxy)-3-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrF3NO3S/c1-19(16,17)4-2-3-18-9-8(10(12,13)14)5-7(11)6-15-9/h5-6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOYINUCTGTVMAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCCOC1=C(C=C(C=N1)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrF3NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1,1,1-Trifluoro-3-[(2-methyloxolan-3-yl)sulfanyl]propan-2-ol](/img/structure/B1474892.png)

![7,7-Dichloro-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B1474899.png)


![4-(2-aminoethyl)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B1474903.png)



